(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid
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Overview
Description
(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction, where a suitable fluorinated aromatic compound is reacted with a trifluoromethoxy reagent under controlled conditions. The resulting intermediate is then subjected to further functionalization to introduce the amino and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate various biochemical pathways, depending on its target site and mode of action.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoic acid
- (2S)-2-amino-3-[4-chloro-2-(trifluoromethoxy)phenyl]propanoic acid
- (2S)-2-amino-3-[4-bromo-2-(trifluoromethoxy)phenyl]propanoic acid
Uniqueness
(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the aromatic ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c11-6-2-1-5(3-7(15)9(16)17)8(4-6)18-10(12,13)14/h1-2,4,7H,3,15H2,(H,16,17)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURIUSBIMOCMZ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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